molecular formula C15H20N2O3 B5330386 N-(1-methoxypropan-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(1-methoxypropan-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B5330386
M. Wt: 276.33 g/mol
InChI Key: YDZQUARJCRXYMV-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a chemical compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a methoxypropan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methoxypropan-2-ylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires a catalyst and may involve multiple steps, including the formation of intermediates and subsequent purification processes .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

N-(1-methoxypropan-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and phenyl-substituted amides, such as:

Uniqueness

N-(1-methoxypropan-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11(10-20-2)16-15(19)12-8-14(18)17(9-12)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZQUARJCRXYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1CC(=O)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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